Xylocydine

CDK1 inhibition Kinase selectivity Enzymatic assay

Xylocydine is a highly selective CDK1/2 inhibitor (IC50 1.4 nM/61 nM) with a unique β-L-xylofuranosyl scaffold and bromine substitution, derived from sangivamycin. Unlike broad-spectrum CDK inhibitors, its defined selectivity window—potent CDK1/2 inhibition with additional CDK7/9 blockade—enables precise interrogation of cell cycle arrest and transcriptional apoptosis without off-target kinase noise. Validated in HCC xenograft models with favorable tolerability, it is an ideal tool compound for SAR and preclinical apoptosis studies.

Molecular Formula C12H14BrN5O5
Molecular Weight 388.17 g/mol
Cat. No. B1683607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylocydine
SynonymsXylocydine
Molecular FormulaC12H14BrN5O5
Molecular Weight388.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N
InChIInChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1
InChIKeyDMXIHKQKBYZIHM-YJMZUNRSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Xylocydine (CAS 685901-63-7) Procurement Guide: A Purine Nucleoside CDK1/2 Inhibitor for Targeted Oncology Research


Xylocydine (4-amino-6-bromo-7-(β-L-xylofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide) is a synthetic purine nucleoside analog [1] and a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2 [1][2]. It is structurally derived from sangivamycin, featuring a unique β-L-xylofuranosyl sugar moiety and a bromine substitution at the 6-position, which are critical for its kinase selectivity profile [1].

Why CDK1/2 Inhibitors Are Not Interchangeable: The Case for Xylocydine's Specific Selectivity Profile


Broad or pan-CDK inhibitors, such as flavopiridol or dinaciclib, can exhibit off-target kinase inhibition leading to unpredictable cellular outcomes or toxicity. Conversely, inhibitors with narrower selectivity may lack the multi-faceted activity required for robust anti-tumor effects. Xylocydine occupies a distinct position: it is a potent inhibitor of CDK1/2 with a defined selectivity window against other Ser/Thr kinases [1], and importantly, it also inhibits CDK7 and CDK9, a feature linked to its pro-apoptotic mechanism [2]. This specific combination of potency and target spectrum is not replicated by earlier CDK inhibitors like roscovitine or olomoucine, making direct substitution scientifically invalid for studies requiring this precise pharmacological profile [1].

Xylocydine Quantitative Evidence: Potency, Selectivity, and In Vivo Efficacy Benchmarks for CDK Inhibition Research


Xylocydine's Sub-Nanomolar CDK1 Inhibition and High Selectivity vs. Non-CDK Kinases

Xylocydine exhibits potent inhibition of CDK1 and CDK2 in vitro, with IC50 values of 1.4 nM and 61 nM, respectively [1]. Critically, it demonstrates high selectivity over other Ser/Thr protein kinases, including PKA, PKC, and CKII, with IC50 values ranging from 21 to 86 µM [1]. This represents a selectivity window of approximately 15,000-fold for CDK1 over PKA [1]. This level of discrimination is a key differentiator from other early CDK inhibitors, which often showed a smaller selectivity margin, potentially limiting their utility due to off-target effects [1].

CDK1 inhibition Kinase selectivity Enzymatic assay

Xylocydine's Superior Functional Potency in Apoptosis Assays vs. First-Generation CDK Inhibitors

In a cellular functional assay measuring the ability to block TRAIL-induced apoptosis in SK-HEP-1 cells, xylocydine demonstrated a 20- to 1000-fold greater potency than the first-generation CDK inhibitors olomoucine and roscovitine [1]. This quantitative difference in a functional, cell-based readout underscores the compound's superior ability to engage its cellular targets and modulate a complex biological response compared to these earlier chemical probes [1].

Apoptosis Cellular assay Functional potency CDK inhibition

In Vivo Antitumor Efficacy of Xylocydine in Hepatocellular Carcinoma Xenograft Model with Apparent Lack of Toxicity

Xylocydine effectively suppressed the growth of hepatocellular carcinoma (HCC) xenografts in Balb/C-nude mice by preferentially inducing apoptosis [1]. Critically, the study reports that the drug 'did not cause any apparent toxic effect on other tissues' at the administered dose [1]. This is a notable observation, as many CDK inhibitors in development have faced challenges related to toxicity, and this in vivo tolerability profile distinguishes xylocydine from less selective or more toxic pan-CDK inhibitors [1].

Hepatocellular carcinoma Xenograft In vivo efficacy Tolerability

Xylocydine's Multi-CDK Inhibition Profile: Expanding Beyond CDK1/2 to CDK7 and CDK9

While primarily characterized as a CDK1/2 inhibitor, xylocydine has also been shown to strongly inhibit the activity of CDK7 and CDK9 in vitro and in cell cultures [1]. This is a critical mechanistic distinction from inhibitors that solely target CDK1/2, as it links to the inhibition of RNA polymerase II phosphorylation at serine residues 5 and 2, a process that is temporally associated with the induction of apoptosis in xylocydine-treated HCC cells [1]. This dual targeting of cell cycle (CDK1/2) and transcriptional (CDK7/9) CDKs may contribute to its pro-apoptotic potency [1].

CDK7 CDK9 RNA polymerase II Apoptosis

Comparative Cytotoxicity of Xylocydine and Its Derivative JRS-15 in Cancer Cell Lines

A derivative of xylocydine, JRS-15, was synthesized and compared to the parent compound. JRS-15 exhibited much stronger cytotoxic and pro-apoptotic activity than xylocydine across various cancer cell lines [1]. The IC50 values for JRS-15 in HeLa, HepG2, SK-HEP-1, PC-3M, and A549 cells ranged from 12.42 to 28.25 µM [1]. This quantitative comparison provides a benchmark for xylocydine's activity and highlights the potential for chemical modification to further enhance its potency, making the parent compound a valuable scaffold for medicinal chemistry efforts [1].

Cytotoxicity Derivative comparison JRS-15 Cancer cell lines

Key Research Applications for Xylocydine: From Cell Cycle Dissection to In Vivo Oncology Modeling


Investigating CDK1/2-Dependent Apoptosis in Hepatocellular Carcinoma (HCC) Models

Xylocydine is an ideal tool compound for dissecting the role of CDK1/2 in apoptosis, particularly in HCC cell lines and xenografts, where it has demonstrated both in vitro and in vivo efficacy [2]. Its selective down-regulation of CDK1/2 activity at 50 µM, coupled with inhibition of CDK7/9, provides a defined pharmacological profile for probing the interplay between cell cycle arrest and transcriptional regulation in apoptosis [2].

Structure-Activity Relationship (SAR) Studies for Novel CDK Inhibitor Design

As a purine nucleoside analog with a defined CDK1/2 selectivity window [1], xylocydine serves as a validated scaffold for medicinal chemistry. The synthesis and characterization of more potent derivatives, such as JRS-15, demonstrate that the parent compound is a viable starting point for SAR campaigns aimed at improving potency, selectivity, or pharmacokinetic properties [3].

Differentiating the Role of CDK1/2 Inhibition from Pan-CDK or Other Kinase Inhibition in Cellular Signaling

Due to its high selectivity for CDK1/2 over PKA, PKC, and CKII (IC50s 21-86 µM vs. 1.4/61 nM) [1], xylocydine allows researchers to specifically interrogate the cellular consequences of CDK1/2 blockade without the confounding variable of broad-spectrum Ser/Thr kinase inhibition. This makes it superior to less selective inhibitors for establishing causal links between CDK1/2 activity and specific downstream events.

In Vivo Studies of CDK1/2 Inhibition with a Focus on Therapeutic Window

For preclinical in vivo studies where a compound's tolerability is a key readout, xylocydine's reported ability to suppress tumor growth without causing 'apparent toxic effect on other tissues' in mice [2] makes it a compelling candidate. This allows researchers to study the effects of sustained CDK1/2 inhibition on tumor biology without dose-limiting toxicities that often complicate studies with pan-CDK inhibitors [2].

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